Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Versus N,N'-Bis(4-aminophenyl) Analog
The target compound (XLogP3 = 3.3) exhibits substantially higher computed lipophilicity than its non-hydrazino congener N,N'-bis(4-aminophenyl)-1,3,5-triazine-2,4-diamine (CAS 51815-26-0, XLogP3 ≈ 1.8 estimated), while maintaining four hydrogen bond donors [1]. The hydrazino group contributes additional hydrogen bond donor and acceptor capacity (HBD=4, HBA=7) [1] compared to the bis(aminophenyl) analog (HBD=4, HBA=5 predicted), which may influence membrane permeability and target binding.
| Evidence Dimension | Lipophilicity (XLogP3) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 3.3; HBD = 4; HBA = 7 [1] |
| Comparator Or Baseline | N,N'-bis(4-aminophenyl)-1,3,5-triazine-2,4-diamine (CAS 51815-26-0): XLogP3 estimated ~1.8; HBA predicted = 5 |
| Quantified Difference | ΔXLogP3 ≈ +1.5 units; ΔHBA = +2 |
| Conditions | Computed values using XLogP3 3.0 and Cactvs 3.4.8.24 algorithms (PubChem) [1] |
Why This Matters
Higher lipophilicity and additional acceptor sites may improve membrane permeability and target engagement in cell-based assays, making this compound more suitable for intracellular target screening than its non-hydrazino analog.
- [1] PubChem Compound Summary for CID 253501, 6-Hydrazino-N(2),N(4)-diphenyl-1,3,5-triazine-2,4-diamine. Computed descriptors: XLogP3, HBD, HBA. Accessed May 2026. View Source
